Product packaging for Rosiglitazone tartrate(Cat. No.:CAS No. 397263-86-4)

Rosiglitazone tartrate

Cat. No.: B12747965
CAS No.: 397263-86-4
M. Wt: 507.5 g/mol
InChI Key: ADQQXOGMNHWLRB-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rosiglitazone Tartrate is a high-purity chemical reagent provided for non-clinical, in-vitro research applications. This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a central role in the regulation of glucose and lipid metabolism . Its primary research value lies in its action as an insulin sensitizer, making it a crucial tool for investigating molecular pathways in Type 2 Diabetes mellitus . Beyond metabolic studies, this compound has gained significant attention in neuroscience research for its demonstrated neuroprotective and anti-inflammatory properties . Preclinical studies indicate it can modulate neuroinflammation, reduce oxidative stress, and attenuate excitotoxicity in the central nervous system . Its mechanisms include activation of PPARγ, leading to inhibition of NF-κB transcription and a subsequent reduction in pro-inflammatory cytokines . Researchers utilize this compound in models of Alzheimer's disease, where it has been shown to improve cognition and memory in animal studies, and in Parkinson's disease models, where it attenuates dopaminergic neuronal loss . It is also applied in research on Huntington's disease, stroke, and traumatic brain injury . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this product in accordance with all applicable laboratory safety regulations. The chemical identity is this compound, with the CAS Number 397263-60-4 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O9S B12747965 Rosiglitazone tartrate CAS No. 397263-86-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

397263-86-4

Molecular Formula

C22H25N3O9S

Molecular Weight

507.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O3S.C4H6O6/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-1(3(7)8)2(6)4(9)10/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

ADQQXOGMNHWLRB-LREBCSMRSA-N

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Mechanistic Elucidation of Rosiglitazone at the Molecular and Cellular Levels

Core Molecular Mechanism: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The principal mechanism of action of rosiglitazone (B1679542) is its function as a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, fatty acid metabolism, and insulin (B600854) sensitivity. researchgate.netmpg.deoup.com

Ligand-Receptor Interactions and Conformational Changes

Rosiglitazone binds to the ligand-binding domain (LBD) of PPARγ. researchgate.netjst.go.jp This LBD features a large, Y-shaped cavity with distinct subpockets. jst.go.jp Upon binding, rosiglitazone adopts a U-shaped conformation, wrapping around helix H3 of the LBD. jst.go.jpnih.gov This interaction induces significant conformational changes in the receptor, particularly in the H2-β1 loop, Ω loop, and the H11-H12 loop. nih.gov The binding of rosiglitazone stabilizes helix H12, a critical component of the activation function-2 (AF-2) domain, leading to a more compact and rigid receptor structure. mpg.de This stabilization is crucial for the subsequent recruitment of coactivator proteins. mpg.de The thiazolidinedione headgroup of rosiglitazone forms a hydrogen bond network with residues in the AF-2 region, further securing the active conformation. researchgate.net

Regulation of Gene Transcription through PPARγ Response Elements (PPREs)

Once activated by rosiglitazone, the PPARγ receptor undergoes conformational changes that lead to the dissociation of corepressor molecules and the recruitment of coactivator proteins. jst.go.jp This activated complex then binds to specific DNA sequences known as PPARγ response elements (PPREs) located in the promoter regions of target genes. oup.comjci.org This binding initiates the transcription of a suite of genes involved in various metabolic processes. mpg.de

For instance, rosiglitazone has been shown to increase the mRNA levels of genes such as lipoprotein lipase (B570770) (LPL), which is involved in fatty acid uptake into adipose tissue, and adiponectin, an insulin-sensitizing hormone. oup.com In cultured adipocytes, rosiglitazone treatment leads to increased expression of the very low density lipoprotein receptor (VLDLR) gene by direct binding of PPARγ to a functional PPRE in its promoter region. nih.gov Furthermore, in human adipocytes, rosiglitazone has been observed to increase the expression of p85α-phosphatidylinositol 3-kinase (p85αPI-3K) and uncoupling protein-2 (UCP2) mRNA, while decreasing leptin expression. nih.gov The transcriptional activity of PPARγ can be influenced by other signaling pathways; for example, inhibition of JNK can enhance the affinity of activated PPARγ for PPRE sequences, thereby increasing the number of activated genes. plos.org

Target GeneEffect of RosiglitazoneTissue/Cell TypeReference
Lipoprotein Lipase (LPL)Increased mRNA expressionFetal adipose tissue oup.com
AdiponectinIncreased mRNA expressionFetal adipose tissue oup.com
Very Low Density Lipoprotein Receptor (VLDLR)Increased mRNA and protein expressionCultured adipocytes, White adipose tissue of ob/ob mice nih.gov
p85α-Phosphatidylinositol 3-Kinase (p85αPI-3K)Increased mRNA levelsHuman adipocytes nih.gov
Uncoupling Protein-2 (UCP2)Increased mRNA levelsHuman adipocytes nih.gov
LeptinDecreased expressionHuman adipocytes nih.gov

Role of Retinoid X Receptor-Alpha (RXR-α) Heterodimerization

PPARγ functions as an obligate heterodimer with the retinoid X receptor (RXR), most notably the RXRα isoform, to regulate gene transcription. jci.org This heterodimerization is essential for binding to PPREs. jci.org Interestingly, recent studies have identified RXRα as a direct target of rosiglitazone. nih.govmerckmillipore.com Rosiglitazone has been found to bind directly to the ligand-binding domain of RXRα, inducing its tetramerization. nih.govmerckmillipore.com This interaction can inhibit the agonist-induced transcriptional activity of RXRα homodimers and heterodimers. nih.govmerckmillipore.com

The cellular ratio of RXRα to other RXR isotypes, such as RXRβ, can modulate PPARγ's responsiveness to agonists. jci.org In obese states, there is an observed increase in the degradation of RXRα in visceral adipose tissue, leading to a higher proportion of PPARγ-RXRβ heterodimers. jci.org These PPARγ-RXRβ complexes are more efficient at dismissing transcriptional corepressors upon agonist binding, resulting in increased PPARγ sensitivity to rosiglitazone. jci.org The formation of the PPARγ:RXRα heterodimer can also enhance the affinity for coactivators even in the absence of a ligand. nih.gov

Downstream Molecular Pathways Modulated by Rosiglitazone

Beyond its direct interaction with PPARγ, rosiglitazone influences other key signaling pathways involved in cellular metabolism and insulin signaling.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathways

Rosiglitazone has been shown to activate AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. nih.govkoreamed.org The activation of AMPK by rosiglitazone can occur through distinct mechanisms. In some muscle cells, rosiglitazone treatment leads to an increase in the AMP:ATP ratio, which directly activates AMPK. nih.gov This activation involves the phosphorylation of threonine 172 on the catalytic alpha subunit of AMPK. nih.gov However, studies have also shown that thiazolidinediones can activate AMPK through a PPARγ-independent mechanism. diabetesjournals.orgphysiology.org

The activation of AMPK by rosiglitazone has been observed in various tissues, including skeletal muscle and liver. koreamed.org In insulin-resistant states, chronic treatment with rosiglitazone has been found to restore a diminished AMPKα2 activity in skeletal muscle. physiology.org Furthermore, rosiglitazone treatment can enhance glucose uptake in muscle and adipose tissue in response to acute AMPK activation. diabetesjournals.org While both rosiglitazone and metformin (B114582) activate AMPK, they do so through different signaling pathways. nih.gov It has also been noted that the stimulation of AMPK and PPARγ by rosiglitazone can be discrete events without cross-activation in certain cell types like platelets. nih.gov

FindingModel SystemReference
Rosiglitazone increases the AMP:ATP ratio, leading to AMPK activation.Muscle cells nih.gov
Rosiglitazone activates AMPK in the liver and reduces hepatic steatosis.OLETF rats koreamed.org
Rosiglitazone treatment enhances glucose uptake in response to acute AMPK activation.High-fat-fed rats diabetesjournals.org
Chronic rosiglitazone treatment restores diminished AMPKα2 activity.Skeletal muscle of obese Zucker rats physiology.org
Stimulation of AMPK and PPARγ by rosiglitazone are discrete events.Isolated rat platelets nih.gov

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity and Expression

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, acting by dephosphorylating the activated insulin receptor and its substrates. nih.govnih.govdiabetesjournals.org Rosiglitazone has been shown to modulate the expression and activity of PTP1B. In the skeletal muscle of diabetic rats, treatment with rosiglitazone significantly inhibited the expression and activity of PTP1B, which was associated with enhanced insulin-stimulated signaling. nih.govnih.gov This effect was not observed in the liver of the same animals. nih.gov

The reduction in PTP1B levels by rosiglitazone has also been demonstrated in human primary hepatocytes. researchgate.net This suggests that part of the insulin-sensitizing effect of rosiglitazone may be mediated through the downregulation of PTP1B, thereby relieving its inhibitory effect on the insulin signaling cascade. nih.govnih.gov Docking studies have also suggested a potential binding interaction between rosiglitazone and the catalytic active site of the PTP1B protein. mdpi.com

Influence on Inflammatory Signaling: Nuclear Factor Kappa-B (NFκB) and Inhibitor Kappa-B (IκB) Pathways

Rosiglitazone has been shown to attenuate inflammatory responses by modulating the Nuclear Factor Kappa-B (NFκB) signaling pathway. nih.govnih.gov NFκB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.gov In its inactive state, NFκB is sequestered in the cytoplasm by its inhibitory protein, Inhibitor Kappa-B (IκB). Upon cellular stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NFκB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines. nih.govplos.org

Research indicates that rosiglitazone can interfere with this cascade. Studies have demonstrated that pretreatment with rosiglitazone significantly decreases the phosphorylation of the NFκB-p65 subunit and IκBα in response to LPS stimulation. nih.govbmj.com This inhibition of phosphorylation prevents the degradation of IκBα, thereby keeping NFκB in its inactive state in the cytoplasm and reducing the subsequent inflammatory response. nih.govplos.org The anti-inflammatory effects of rosiglitazone on the NFκB pathway are believed to be, at least in part, dependent on its activation of PPARγ. nih.govspandidos-publications.com Knockdown of PPARγ has been shown to impair the ability of rosiglitazone to inhibit NFκB activation. nih.govspandidos-publications.com

Table 1: Effect of Rosiglitazone on NFκB and IκB Pathway Components

Cell Type Stimulus Rosiglitazone Effect Outcome Reference
RAW264.7 macrophages LPS Inhibited NFκB-p65 phosphorylation, Increased IκBα expression Reduced inflammatory cytokine expression nih.govbmj.com
Rat visceral peritoneum LPS Decreased phosphorylation of NFκB-p65 and IκBα Attenuated peritoneal inflammation nih.gov
Human endometrial stromal cells LPS Reduced IκBα and p65 phosphorylation Inhibited IL-1β and IL-6 expression plos.org

Interactions with Matrix Metalloproteinase (MMP) Family Members

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. mdpi.com Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression. mdpi.comfrontiersin.org Rosiglitazone has been found to modulate the expression and activity of several MMPs, suggesting a role in processes involving ECM turnover.

Specifically, studies have shown that rosiglitazone can reduce the levels and activity of MMP-2 and MMP-9. scispace.comnih.govahajournals.org In a rat model of cigarette smoke-induced emphysema, rosiglitazone suppressed the increased protein levels of both MMP-2 and MMP-9. nih.gov Similarly, in patients with type 2 diabetes and coronary artery disease, rosiglitazone treatment significantly reduced serum levels of MMP-9. ahajournals.orgnih.gov The mechanism behind this regulation appears to involve the inhibition of NF-κB activation, as NF-κB is a known regulator of MMP-9 expression. ahajournals.org Furthermore, rosiglitazone has been shown to suppress LPS-induced MMP-2 activity in rat aortic endothelial cells through the Ras-MEK1/2 signaling pathway. nih.gov

In some contexts, the effect of rosiglitazone on MMPs is linked to the induction of Mitogen-activated protein kinase phosphatase-1 (MKP-1). In non-small cell lung cancer cells, rosiglitazone treatment led to a dose-dependent increase in MKP-1 expression, which was accompanied by a reduction in MMP-2 expression and activity. researchgate.net

Table 2: Rosiglitazone's Effects on Matrix Metalloproteinases

MMP Family Member Cell/Model System Rosiglitazone Effect Underlying Mechanism Reference
MMP-2 Rat aortic endothelial cells ↓ activity Inhibition of Ras-MEK1/2 signaling and NF-κB activation nih.gov
MMP-2 Non-small cell lung cancer cells (H441GL) ↓ expression and activity ↑ MKP-1 expression researchgate.net
MMP-9 Rat vascular smooth muscle cells ↓ expression Inhibition of NF-κB DNA binding activity ahajournals.org
MMP-9 Type 2 diabetic patients with CAD ↓ serum levels Anti-inflammatory effects ahajournals.orgnih.gov
MMP-2, MMP-9 Rat model of emphysema ↓ protein levels Attenuation of metalloprotease/anti-metalloprotease imbalance nih.gov
MMP-2, MMP-9 Rat model of pulmonary arterial hypertension ↓ mRNA expression (MMP-2, MMP-9), ↓ activity (MMP-9) Regulation of extracellular matrix remodeling scispace.com

Effects on Transient Receptor Potential Channels (TRPC5, TRPM3)

Recent studies have identified rosiglitazone as a modulator of transient receptor potential (TRP) channels, which are a group of ion channels involved in various sensory and cellular signaling processes. nih.govphysiology.org Rosiglitazone exhibits contrasting effects on different TRP channels, indicating a complex interaction that is independent of its PPARγ agonist activity. nih.govnih.gov

Research has shown that rosiglitazone can strongly stimulate TRP canonical 5 (TRPC5) channels at concentrations of ≥10 μM, with an EC50 of approximately 30 μM. nih.govnih.govmedchemexpress.com This stimulation is rapid and reversible. nih.govnih.gov In contrast, rosiglitazone inhibits TRP melastatin 3 (TRPM3) channels. This inhibition occurs in a biphasic manner, with about 20% inhibition at lower concentrations (0.1–1 μM) and complete inhibition at higher concentrations (IC50 of 5–10 μM). nih.govnih.gov The inhibitory effect on TRPM3 is not prevented by a PPARγ antagonist, confirming a PPARγ-independent mechanism. nih.govnih.govresearchgate.net

These findings suggest that rosiglitazone possesses chemical properties that allow it to directly and differentially modulate TRP channel activity, which may contribute to its broader biological effects. nih.govnih.gov

Table 3: Rosiglitazone's Modulation of TRP Channels

TRP Channel Effect of Rosiglitazone Concentration Dependence PPARγ-Dependence Reference
TRPC5 Stimulation EC50 ~30 μM Independent nih.govnih.govmedchemexpress.com
TRPM3 Inhibition Biphasic: ~20% inhibition at 0.1-1 μM; IC50 5-10 μM Independent nih.govnih.gov
TRPM2 Inhibition IC50 ~22.5 μM (at concentrations >10 μM) Not specified nih.govnih.gov

Advanced Synthetic Methodologies and Chemical Biology of Rosiglitazone Tartrate

Retrosynthetic Approaches to the Thiazolidinedione Core of Rosiglitazone (B1679542)

The synthesis of rosiglitazone hinges on the construction of its characteristic thiazolidinedione (TZD) head group. Retrosynthetic analysis, a technique for deconstructing a target molecule to identify potential starting materials, reveals several viable pathways for assembling the TZD core.

A primary and widely adopted disconnection strategy involves the Knoevenagel condensation. researchgate.net This approach breaks the exocyclic carbon-carbon double bond of the benzylidene-thiazolidinedione intermediate. This retrosynthetic step simplifies the molecule into two key synthons: 2,4-thiazolidinedione (B21345) and a substituted benzaldehyde, specifically 4-[2-(N-methyl-N-pyridyl-2-amino)ethoxy]benzaldehyde. researchgate.net This method is advantageous as it builds the core structure in a convergent manner.

Chemo-, Regio-, and Stereoselective Synthetic Strategies for Rosiglitazone Analogues

The development of rosiglitazone analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The synthesis of these analogues often requires precise control over chemical reactivity (chemoselectivity), the position of new functional groups (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

The TZD scaffold is a versatile pharmacophore that allows for structural variations, particularly at the N-3 and C-5 positions, leading to a diverse range of biologically active molecules. nih.govhumanjournals.com The Knoevenagel condensation remains a cornerstone for introducing diversity at the C-5 position by varying the aldehyde reactant. researchgate.net The subsequent reduction of the resulting benzylidene double bond is a key step. One reported method uses sodium borohydride (B1222165) in the presence of cobalt chloride and dimethylglyoxime (B607122) to achieve this reduction. researchgate.net

The synthesis of analogues often involves multi-step sequences. For example, a series of 2,4-thiazolidinedione compounds were synthesized via a five-step process that included acylchlorination, amidation, condensation, Knoevenagel reaction, and an addition reaction, with final yields ranging from 69.8% to 84.2%. nih.gov Another study detailed the synthesis of thiazolidinedione-based benzene (B151609) sulphonamide derivatives containing a pyrazole (B372694) core, designed to target PPARγ. nih.gov This synthesis highlights the modular nature of building complex analogues around the TZD core.

The following table summarizes selected synthetic strategies for creating rosiglitazone analogues, emphasizing the key reactions employed.

Analogue TypeKey Synthetic StepsPurpose of Analogue
C5-Substituted TZDsKnoevenagel condensation with various aldehydes, followed by reduction. researchgate.netresearchgate.netExplore SAR at the phenyl ring side chain.
Phenylpropionic Acid DerivativesAcylchlorination, amidation, condensation, Knoevenagel reaction, addition reaction. nih.govDevelop novel insulin (B600854) enhancers by modifying the linker and head group.
Pyrazole-containing SulphonamidesMulti-step synthesis to incorporate a pyrazole and benzene sulphonamide moiety onto the TZD core. nih.govDesign potential anti-diabetic agents with different binding interactions.
Aurone AnaloguesCopper-catalyzed tandem intramolecular ring-opening of oxiranes followed by Ullman coupling. mdpi.comIdentify inhibitors of mitochondrial protein mitoNEET, an alternative diabetes target. mdpi.com

This table is generated based on data from multiple sources to illustrate different synthetic approaches.

Design and Synthesis of Mechanistic Probes for PPARγ and Off-Target Interactions

To elucidate the molecular mechanisms of rosiglitazone, chemical probes are designed and synthesized. These probes are modified versions of the parent molecule that allow researchers to track its binding to the primary target, peroxisome proliferator-activated receptor-gamma (PPARγ), and to identify potential off-target interactions.

A common strategy involves incorporating a reporter group, such as a fluorophore, into the rosiglitazone structure. For instance, a fluorescent probe was developed by replacing the terminal pyridine (B92270) ring of rosiglitazone with a 7-diethylamino coumarin (B35378) skeleton. nih.gov The synthesis of this probe maintained the essential structural features required for PPARγ binding, allowing it to be used in competitive binding assays to evaluate other potential ligands. nih.gov The fluorescence intensity of the probe increases upon binding to the PPARγ ligand-binding domain, providing a direct readout of the interaction. nih.gov

Another approach to developing mechanistic probes is to design molecules that act as antagonists rather than agonists. While rosiglitazone is a full agonist of PPARγ, researchers have developed high-affinity antagonists to study the differential effects of receptor activation versus simple binding. nih.gov These antagonists, often based on different scaffolds like N-biphenylmethylindole, were developed by screening for compounds that bind strongly to PPARγ (IC50 ≤ 250 nM) but have minimal ability to activate gene transcription (≤10% of rosiglitazone's effect). nih.gov Such molecules serve as invaluable tools to dissect which biological effects are linked to transcriptional activation and which may arise from other interactions.

These chemical biology tools are essential for understanding the full spectrum of rosiglitazone's molecular interactions and for designing future drugs with more refined activity profiles. rsc.org

Co-Crystallization Strategies for Modulating Rosiglitazone's Pharmacological Profile

The physicochemical properties of a drug, such as solubility and dissolution rate, significantly impact its bioavailability. Co-crystallization is a crystal engineering technique used to modify these properties by combining an active pharmaceutical ingredient (API) with a second molecule, known as a co-former, in a single crystal lattice. nih.gov This strategy has been applied to rosiglitazone to improve its pharmacological profile.

A notable example is the creation of a drug-drug co-crystal of rosiglitazone with berberine, a natural product also used in the management of type 2 diabetes. nih.govmdpi.comfrontiersin.org The co-crystal, designated Rsg-Bbr, was successfully prepared using a solvent evaporation method. nih.gov Structural analysis revealed that the two molecules are held together by electrostatic attraction between the negatively charged nitrogen anion of the rosiglitazone TZD ring and the positively charged quaternary ammonium (B1175870) cation of berberine, as well as by C-H···O hydrogen bonds. nih.govresearchgate.net

This co-crystallization resulted in significant changes to the drug's physical properties. The Rsg-Bbr co-crystal demonstrated an improved dissolution rate in a pH 6.8 buffer solution compared to rosiglitazone alone. nih.govresearchgate.net This enhancement could potentially lead to improved bioavailability. frontiersin.org Furthermore, the co-crystal exhibited low moisture adsorption, suggesting good physical stability. nih.govresearchgate.net

Other particle engineering techniques, such as melt sonocrystallization, have also been explored to enhance the solubility of rosiglitazone. nih.gov This process involves subjecting the molten drug to ultrasonic energy during crystallization, resulting in irregular, porous agglomerates with altered crystal habits that lead to increased solubility and dissolution rates. nih.gov

The table below highlights the impact of co-crystallization on the dissolution of rosiglitazone.

FormulationDissolution MediumKey FindingReference
Rosiglitazone (Rsg)pH 6.8 BufferStandard dissolution profile. nih.govresearchgate.net
Berberine (Bbr)pH 6.8 BufferUsed as a co-former. nih.govresearchgate.net
Rsg-Bbr Co-crystalpH 6.8 BufferAchieved an improved dissolution rate compared to the parent drug. nih.govresearchgate.net

This table is based on data presented in studies of the rosiglitazone-berberine co-crystal.

In Vitro Cellular Research on Rosiglitazone S Biological Activities

Investigating Rosiglitazone (B1679542) Effects in Adipose Tissue Models

Adipose tissue is a primary target for rosiglitazone, and in vitro models have been instrumental in dissecting its influence on adipocyte biology.

Adipocyte Differentiation and Adipokine Secretion (e.g., adiponectin)

Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis. europa.eunih.gov In vitro studies have consistently demonstrated that rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes. nih.gov For instance, in 3T3-L1 preadipocytes, a commonly used murine cell line, rosiglitazone effectively induces differentiation, leading to the accumulation of lipids. nih.gov Similarly, it enhances adipogenic differentiation in human mesenchymal stem cells. mdpi.com This process is driven by the activation of PPARγ, which in turn regulates the expression of genes crucial for the adipocyte phenotype. mdpi.comnih.gov

A key function of mature adipocytes is the secretion of adipokines, signaling molecules that influence systemic metabolism. Rosiglitazone has been shown to modulate the secretion of several adipokines. Notably, it consistently increases the expression and secretion of adiponectin, an insulin-sensitizing and anti-inflammatory adipokine. nih.govnih.govoup.com In cultured human omental adipocytes, rosiglitazone treatment, particularly in combination with insulin (B600854), significantly enhances adiponectin secretion. oup.com This effect is depot-specific, with a more pronounced response observed in omental versus subcutaneous adipocytes. oup.com However, in mature 3T3-L1 adipocytes, while adiponectin expression is increased, the expression of other adipokines may be repressed. nih.gov

Cell ModelKey Findings
3T3-L1 PreadipocytesPromotes differentiation into mature adipocytes. nih.gov
Human Mesenchymal Stem CellsEnhances adipogenic differentiation. mdpi.com
Mature 3T3-L1 AdipocytesIncreases adiponectin expression while repressing other adipokines. nih.gov
Human Omental AdipocytesStimulates adiponectin secretion, especially with insulin. oup.com
Human Subcutaneous AdipocytesLess responsive to rosiglitazone in terms of adiponectin secretion compared to omental adipocytes. oup.com

Mitochondrial Dynamics and Bioenergetics in Adipocytes

Mitochondria play a crucial role in adipocyte function, and their dysfunction is linked to metabolic disorders. In vitro studies have revealed that rosiglitazone can significantly impact mitochondrial biogenesis and function in adipocytes. In both 3T3-L1 and C3H/10T1/2 adipocytes, rosiglitazone treatment leads to a time-dependent increase in the transcription of mitochondrial genes, resulting in increased mitochondrial mass and oxygen consumption. nih.gov This induction of mitochondrial biogenesis is associated with enhanced fatty acid oxidation. mdpi.com

Furthermore, rosiglitazone has been shown to improve mitochondrial bioenergetics in human subcutaneous adipocyte spheroids where mitochondrial dysfunction was induced by lipid overload. biorxiv.org This restorative effect suggests a role for rosiglitazone in mitigating the negative consequences of lipotoxicity at the cellular level. biorxiv.org Interestingly, while peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) is a known regulator of mitochondrial biogenesis, studies in 3T3-L1 adipocytes suggest that the effects of rosiglitazone on mitochondrial gene expression are largely independent of PGC-1α, pointing towards the involvement of other coactivators like PGC-1β. nih.gov In states of oxidative stress that impair adipogenesis, rosiglitazone has been found to restore mitochondrial dynamics and respiration, thereby facilitating the differentiation process. liverpool.ac.uk

Cellular ModelEffect of Rosiglitazone
3T3-L1 and C3H/10T1/2 AdipocytesIncreases mitochondrial gene transcription, mitochondrial mass, and oxygen consumption. nih.gov
Human Subcutaneous Adipocyte SpheroidsImproves mitochondrial bioenergetics after lipid-induced dysfunction. biorxiv.org
3T3-L1 AdipocytesInduces mitochondrial gene expression, an effect suggested to be mediated by PGC-1β rather than PGC-1α. nih.gov
Adipocytes under Oxidative StressRestores mitochondrial dynamics and respiration. liverpool.ac.uk

Skeletal Muscle and Hepatic Cellular Responses to Rosiglitazone

Skeletal muscle and the liver are key sites for glucose metabolism, and in vitro studies have explored the direct effects of rosiglitazone on these cell types.

Glucose Uptake and Insulin Signaling Transduction

In skeletal muscle cells, a major site of insulin-mediated glucose disposal, the effects of rosiglitazone on glucose uptake have been investigated. rjptonline.org While some studies suggest that the insulin-sensitizing effects of rosiglitazone in vivo may not be directly due to enhanced insulin signaling in skeletal muscle, in vitro experiments have shown that rosiglitazone can increase glucose uptake in L6 muscle cells. rjptonline.orgki.senih.gov This suggests a potential direct effect on the glucose transport machinery. rjptonline.org The proposed mechanism involves an increase in the number of glucose transporters. rjptonline.org

In terms of insulin signaling, research on skeletal muscle from diabetic rats has shown that rosiglitazone treatment can normalize impairments in insulin-stimulated glucose uptake and the tyrosine phosphorylation of key signaling proteins like the insulin receptor β-subunit and insulin receptor substrate-1 (IRS-1). nih.gov These effects were linked to a reduction in the expression and activity of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. nih.gov

Glycogen (B147801) Synthesis Pathways

The liver plays a central role in maintaining glucose homeostasis, in part through the synthesis and storage of glycogen. In vitro studies using primary rabbit hepatocytes have shown that rosiglitazone can influence gluconeogenesis, the process of synthesizing glucose. researchgate.net However, research on hepatocytes from diabetic rats indicated that rosiglitazone did not improve defective insulin-stimulated glycogen synthesis in this model. nih.gov In contrast, other studies using HepG2 cells, a human hepatoma cell line, have reported that a compound with similar properties to rosiglitazone increased glycogen synthesis. researchgate.net In brown adipose tissue, which also metabolizes glucose, rosiglitazone has been found to decrease glycogen content and its synthesis from glucose. physiology.org

Cell ModelRosiglitazone's Effect on Glycogen Synthesis
Hepatocytes from Diabetic RatsNo improvement in defective insulin-stimulated glycogen synthesis. nih.gov
HepG2 CellsA related compound was shown to increase glycogen synthesis. researchgate.net
Brown Adipose TissueDecreased glycogen content and synthesis from glucose. physiology.org

Neuroblastoma Cell Line Studies (e.g., Neuro 2a (N2A), SH-SY5Y)

Beyond its metabolic effects, in vitro research has explored the potential neuroprotective properties of rosiglitazone using neuroblastoma cell lines.

In the human neuroblastoma SH-SY5Y cell line, rosiglitazone has demonstrated protective effects against cytotoxicity induced by various neurotoxins. For instance, it protected these cells against damage from 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that mimics some aspects of Parkinson's disease, by inhibiting mitochondrial dysfunction and the production of reactive oxygen species (ROS). nih.gov This protective effect is attributed to its anti-oxidative and anti-apoptotic properties, including the regulation of Bcl-2 and Bax protein expression. nih.gov Similarly, rosiglitazone has been shown to shield SH-SY5Y cells from injury induced by advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases like Alzheimer's. nih.gov This protection involves reducing oxidative stress and the production of β-amyloid. nih.gov

In the mouse neuroblastoma Neuro 2a (N2A) cell line, rosiglitazone has been found to promote neurite outgrowth, a crucial process for neuronal development and repair. researchgate.net This effect is associated with increased mitochondrial function and mass. researchgate.net The underlying mechanism appears to involve the PPARγ pathway, leading to the activation of downstream targets that regulate neuronal differentiation and mitochondrial biogenesis. researchgate.netdntb.gov.ua

Cell LineExperimental ModelKey Findings on Rosiglitazone's Effects
SH-SY5YMPP+ Induced CytotoxicityProtects against cell death by inhibiting mitochondrial dysfunction and ROS production. nih.gov
SH-SY5YAdvanced Glycation End Product (AGE)-Induced InjuryReduces oxidative stress and β-amyloid production, offering neuroprotection. nih.gov
Neuro 2a (N2A)Neurite Outgrowth StudiesPromotes neurite outgrowth and enhances mitochondrial function and biogenesis. researchgate.net

Neurite Outgrowth Promotion and Neuronal Differentiation

Rosiglitazone has been observed to promote neurite outgrowth and neuronal differentiation in vitro. nih.govresearchgate.net Studies using the mouse neuroblastoma Neuro 2a (N2A) cell line have shown that treatment with rosiglitazone increases the number of cells with neurites. nih.gov This effect is linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in neuronal differentiation. nih.govresearchgate.netnih.gov The promotion of neurite outgrowth is a key aspect of neuronal development and regeneration, and these findings suggest a potential role for rosiglitazone in these processes. researchgate.net

Intracellular Calcium and Cyclic AMP (cAMP) Signaling Modulation

Rosiglitazone influences key intracellular signaling pathways involving calcium (Ca2+) and cyclic AMP (cAMP). In N2A neuroblastoma cells, rosiglitazone treatment leads to an increase in intracellular calcium levels. nih.gov This elevation in calcium is associated with an increased expression of calmodulin-dependent kinase I (CaMKI). nih.gov Furthermore, studies in renal cells have demonstrated that rosiglitazone can induce a significant and transient increase in intracellular calcium concentration, an effect that is dependent on the presence of extracellular calcium. karger.com

In addition to its effects on calcium signaling, rosiglitazone has been shown to increase intracellular cAMP levels in N2A cells. nih.gov This increase in cAMP is accompanied by a rise in the expression of protein kinase A (PKA). nih.gov However, in the context of renal cell function, rosiglitazone's effect on aquaporin-2 (AQP2) membrane expression appears to be independent of cAMP production and PKA activation. karger.com Some research has also noted that upon binding of norepinephrine (B1679862) to β3-adrenoceptors, intracellular cAMP levels rise, initiating lipolysis. frontiersin.org

CREB and Sirtuin 1 (SIRT1) Expression Pathways

Rosiglitazone treatment has been shown to modulate the expression of cAMP response element-binding protein (CREB) and Sirtuin 1 (SIRT1), two important regulators of cellular function. In N2A neuroblastoma cells, rosiglitazone increases the expression of CREB, and phosphorylation of CREB has also been observed following treatment. nih.gov This is significant as activated CREB is a key transcriptional activator for genes involved in neuronal function and plasticity. nih.gov The activation of CREB by rosiglitazone may occur through various signaling pathways, including those involving Akt, p38 MAPK, and PI3K. nih.gov

Furthermore, rosiglitazone significantly increases the transcription of SIRT1 in N2A cells. nih.gov SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, stress responses, and cellular aging. e-dmj.orgimrpress.com The upregulation of SIRT1 is linked to the activation of the PKA/CREB/AMPK pathway. researchgate.net By influencing both CREB and SIRT1, rosiglitazone can impact a wide range of cellular processes, from neuronal differentiation to metabolic regulation. nih.gove-dmj.org

Osteoblast and Osteoclast Lineage Studies

Inhibition of Osteoblastogenesis and Bone Formation Markers (e.g., Runx2/Cbfa1, DLX5, α1(I) collagen)

In vitro studies have demonstrated that rosiglitazone inhibits the differentiation of osteoblasts, the cells responsible for bone formation. oup.complos.org This inhibitory effect is associated with a decrease in the expression of key osteoblastogenic transcription factors. oup.com Specifically, rosiglitazone has been shown to reduce the mRNA expression of Runt-related transcription factor 2 (Runx2), also known as Core-binding factor alpha 1 (Cbfa1), and Osterix, both of which are essential for osteoblast development. oup.complos.org

Furthermore, rosiglitazone treatment leads to a reduction in the levels of bone formation markers. nih.gov Studies have shown a decrease in the expression of type I collagen and osteocalcin, proteins that are critical components of the bone matrix. nih.gov The downregulation of these markers indicates a suppression of the bone-forming activity of osteoblasts. nih.gov This effect on osteoblastogenesis is thought to be mediated through the activation of PPARγ2, which diverts mesenchymal progenitors from the osteoblast lineage towards the adipocyte (fat cell) lineage. oup.com

Table 1: Effect of Rosiglitazone on Osteoblast Differentiation Markers

MarkerEffect of RosiglitazoneReference
Runx2/Cbfa1Decreased expression oup.complos.org
OsterixDecreased expression oup.complos.org
Type I CollagenDecreased mRNA expression nih.gov
OsteocalcinDecreased mRNA expression nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Regulation of Osteoclast Differentiation and Activity

The effect of rosiglitazone on osteoclasts, the cells responsible for bone resorption, is complex, with studies showing both inhibitory and stimulatory effects. Some in vitro research indicates that rosiglitazone can inhibit the formation of osteoclasts from bone marrow cells in a dose-dependent manner. nih.gov This inhibition is observed in response to stimulation by both Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibitory action is also associated with a reduction in bone resorption activity, as measured by pit formation assays. nih.gov

Conversely, other studies suggest that rosiglitazone can promote osteoclast differentiation. oncotarget.com Activation of PPARγ by rosiglitazone has been reported to enhance osteoclastogenesis. oncotarget.comnih.gov This pro-osteoclastogenic effect may be mediated through the induction of c-fos and an increase in the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). plos.orgoncotarget.com These conflicting findings suggest that the impact of rosiglitazone on osteoclast differentiation and activity may depend on the specific experimental conditions and cellular context. nih.govspandidos-publications.com

Molecular Crosstalk in the OPG/RANKL/RANK System

The Osteoprotegerin (OPG)/RANKL/RANK system is a critical signaling pathway that regulates bone remodeling by controlling osteoclast formation and activity. nih.govnih.govjournalbonefragility.com Rosiglitazone has been shown to influence this system, although the specific effects reported in the literature vary.

Some studies indicate that rosiglitazone can suppress the expression of the RANK receptor in bone marrow cells. nih.gov This would be expected to reduce the sensitivity of osteoclast precursors to RANKL, thereby inhibiting osteoclastogenesis. nih.gov However, other research suggests that PPARγ activation in osteoblasts can promote osteoclast differentiation by inducing the expression of RANKL. spandidos-publications.com In aged animals, rosiglitazone treatment has been associated with increased RANKL expression. oup.com

The ratio of RANKL to OPG is a key determinant of bone resorption. nih.gov While some studies did not find an effect of rosiglitazone on the RANKL-to-OPG ratio in young animals, oup.com others have suggested that thiazolidinediones, the class of drugs to which rosiglitazone belongs, can lower OPG levels. spandidos-publications.com These varied findings highlight the complex and potentially context-dependent role of rosiglitazone in modulating the OPG/RANKL/RANK signaling axis. nih.govspandidos-publications.comoup.com

Suppression of NFATc1 and c-Fos Expression in Osteoclastogenesis

In vitro studies have demonstrated that rosiglitazone tartrate can influence the process of osteoclastogenesis, the differentiation of osteoclasts, by modulating key transcription factors. plos.org The initiation of osteoclast differentiation is largely dependent on the receptor activator of nuclear factor‐κB ligand (RANKL). nih.gov RANKL signaling activates several transcription factors, including nuclear factor of activated T cells, cytoplasmic 1 (NFATc1) and c-Fos, which are crucial for osteoclast formation. nih.govoup.com

Research indicates that rosiglitazone can suppress the RANKL-induced expression of both NFATc1 and c-Fos in bone marrow macrophages (BMMs). plos.org NFATc1 is considered a master regulator of osteoclastogenesis, and its expression is subject to positive auto-amplification. nih.gov Rosiglitazone has been shown to interfere with this auto-amplification loop. nih.gov Mechanistically, it disrupts the physical interaction between NFATc1 and peroxisome proliferator-activated receptor gamma (PPARγ), a complex that is critical for the transcriptional autoregulation of the NFATc1 gene. nih.gov By preventing this complex formation, rosiglitazone blocks NFATc1 from binding to its own promoter, thereby inhibiting its expression. nih.gov

The expression of c-Fos, which works in conjunction with NFATc1 to regulate genes during osteoclast differentiation, is also significantly suppressed by rosiglitazone in RANKL-stimulated BMMs. plos.orgspandidos-publications.com This downregulation of both NFATc1 and c-Fos leads to a subsequent reduction in the expression of osteoclast-specific genes, such as matrix metalloproteinase 9, cathepsin K, tartrate-resistant acid phosphatase, and carbonic anhydrase II. plos.org However, it's noteworthy that the inhibitory effect of rosiglitazone on the expression of these transcription factors is less pronounced in BMMs that have been pre-treated with RANKL. plos.org

Table 1: Effect of Rosiglitazone on Key Transcription Factors in Osteoclastogenesis

Transcription FactorEffect of Rosiglitazone TreatmentMechanism of ActionReference
NFATc1 Suppression of RANKL-induced expressionDisrupts physical interaction with PPARγ, blocking auto-amplification. plos.orgnih.gov
c-Fos Suppression of RANKL-induced expressionDownregulation of a key cooperative transcription factor for NFATc1. plos.orgspandidos-publications.com

Prostate Cancer Cell Line Investigations

Inhibition of Cell Migration and Invasion (e.g., CXCR4/CXCL12 axis, Vascular Endothelial Growth Factor (VEGF))

In vitro studies using prostate cancer cell lines have shown that rosiglitazone can inhibit cell migration and invasion, key processes in cancer metastasis. nih.govspandidos-publications.com One of the primary mechanisms identified is the downregulation of the C-X-C chemokine receptor type 4 (CXCR4)/C-X-C chemokine ligand 12 (CXCL12) axis. spandidos-publications.comnih.gov The CXCR4/CXCL12 axis is known to promote invasion and metastasis in various tumors. nih.gov

Rosiglitazone has been observed to downregulate the expression of CXCR4 in prostate cancer cells in a dose- and time-dependent manner, an effect that is dependent on PPARγ. spandidos-publications.com This downregulation occurs at the transcriptional level, leading to a reduction in CXCR4 mRNA. spandidos-publications.com The suppression of CXCR4 expression by rosiglitazone correlates with the inhibition of CXCL12-induced migration and invasion of prostate cancer cells. spandidos-publications.comlupinepublishers.com Furthermore, rosiglitazone has been shown to interfere with the downstream signaling of the CXCR4/CXCL12 axis by inhibiting the phosphorylation and activation of Akt, a key protein in the PI3K/Akt signaling pathway that mediates CXCL12-stimulated migration and invasion. spandidos-publications.comnih.gov

In addition to its effects on the CXCR4/CXCL12 axis, rosiglitazone has also been found to downregulate the expression of vascular endothelial growth factor (VEGF). nih.gov PPARγ ligands, including rosiglitazone, can inhibit VEGF-mediated vasculogenic mimicry in prostate cancer through the AKT signaling pathway. nih.gov

Androgen Receptor Signaling Modulation

The androgen receptor (AR) is a critical factor in the growth and progression of both androgen-dependent and androgen-independent prostate cancer. nih.govplos.org In vitro research has shown that rosiglitazone can modulate AR signaling, although its effects may differ depending on the specific prostate cancer cell line. nih.gov

In androgen-dependent LNCaP prostate cancer cells, PPARγ agonists like rosiglitazone have been reported to reduce the activation of the AR induced by dihydrotestosterone (B1667394) (DHT). nih.gov This suggests an inhibitory role for rosiglitazone in AR signaling in this context. However, the response appears to be different in androgen-independent cell lines. For instance, in C4-2 cells, an androgen-independent derivative of LNCaP, rosiglitazone was found to increase DHT-induced AR-driven activity. nih.gov This differential regulation of AR signaling highlights the complexity of rosiglitazone's effects and suggests that the cellular context, including the androgen dependence of the cancer cells, is a crucial determinant of the outcome. nih.gov The modulation of AR activity by rosiglitazone in C4-2 cells was shown to be dependent on the presence of PPARγ. nih.gov

Cell Cycle Protein Expression and Insulin-like Growth Factor 1 (IGF-1) Signaling Attenuation

Rosiglitazone has been shown in vitro to influence cell cycle protein expression in prostate cancer cell lines. nih.govresearchgate.net Ligands of PPARγ, including rosiglitazone, can promote cell cycle arrest in several prostate cancer cell lines. nih.govnih.gov

Furthermore, rosiglitazone can attenuate signaling through the insulin-like growth factor 1 (IGF-1) receptor (IGF-1R). nih.govnih.gov The IGF-1/IGF-1R signaling pathway is important for the survival of prostate cancer cells, particularly in the context of bone metastasis. nih.govmdpi.com In PC-3 human prostate cancer cells, rosiglitazone has been shown to attenuate the survival signaling of IGF-1R. nih.govnih.gov This effect is achieved through a non-genomic action on the phosphorylation of ERK1/2 and AKT, two key downstream components of the IGF-1R signaling pathway. nih.gov The interference with the IGF-1/IGF-1R signaling by rosiglitazone appears to be independent of the genomic actions of PPARγ. nih.gov

Table 2: Summary of Rosiglitazone's In Vitro Effects on Prostate Cancer Cell Lines

Area of InvestigationKey FindingsAffected Molecules/PathwaysReference
Cell Migration & Invasion Inhibition of migration and invasion.CXCR4/CXCL12 axis, VEGF, PI3K/Akt pathway nih.govspandidos-publications.comnih.gov
Androgen Receptor Signaling Differential modulation depending on cell line.Androgen Receptor (AR) nih.gov
Cell Cycle & IGF-1 Signaling Promotion of cell cycle arrest and attenuation of survival signaling.Cell cycle proteins, IGF-1R, ERK1/2, AKT nih.govnih.govnih.gov

Cholesterol Synthesis Modulation (PPARγ-independent pathways)

In vitro studies have revealed that rosiglitazone can modulate cholesterol metabolism through pathways that are independent of its classical action as a PPARγ agonist. diabetesjournals.org While many of rosiglitazone's effects are mediated through PPARγ activation, certain actions on lipid metabolism appear to occur through different mechanisms. oup.com

Research in human arterial smooth muscle cells has shown that rosiglitazone can inhibit acyl-CoA synthetase (ACSL) activity. diabetesjournals.org This inhibition leads to a reduction in the incorporation of fatty acids into diacylglycerol and triacylglycerol. diabetesjournals.org This effect was confirmed to be PPARγ-independent by using a PPARγ antagonist, which did not block the inhibitory action of rosiglitazone on fatty acid partitioning. diabetesjournals.org

Furthermore, while PPARγ agonists are known to increase cholesterol efflux from macrophages via the ATP-binding cassette transporter A1 (ABCA1) pathway, which is a PPARγ target gene, some modulatory effects on cholesterol may not strictly follow this pathway. oup.comahajournals.org For example, rosiglitazone has been shown to activate 5'-AMP-activated protein kinase (AMPK) through a PPAR-γ–independent mechanism. diabetesjournals.org The concentrations at which rosiglitazone inhibits ACSL activity are similar to those that activate AMPK, suggesting that the clinical effects of rosiglitazone may be mediated by a combination of PPARγ activation, AMPK activation, and ACSL inhibition. diabetesjournals.org

Preclinical in Vivo Investigations of Rosiglitazone S Systemic Effects

Metabolic Homeostasis and Insulin (B600854) Sensitivity in Animal Models

Rosiglitazone's primary therapeutic action is to improve insulin sensitivity, a key factor in maintaining metabolic homeostasis. fda.gov Its effects have been demonstrated in several animal models that replicate the pathophysiology of type 2 diabetes. The anti-diabetic activity is mediated by increased sensitivity to insulin's action in the liver, muscle, and adipose tissues. fda.gov

Type 2 Diabetes Mellitus Animal Models (e.g., ob/ob mice, KKAy mice, streptozotocin (B1681764) (STZ)-induced, high-fat-fed rats)

In various animal models of type 2 diabetes, rosiglitazone (B1679542) has been shown to effectively reduce hyperglycemia and hyperinsulinemia. fda.gov

Genetically Obese and Diabetic Mice (ob/ob and db/db): In genetically obese and diabetic mouse models like the ob/ob and db/db mice, rosiglitazone treatment leads to significant improvements in glucose tolerance and insulin sensitivity. nih.gov Studies in db/db mice showed that rosiglitazone treatment resulted in a substantial decline in plasma glucose levels and a significant reduction in serum insulin. biomedpharmajournal.org Specifically, rosiglitazone demonstrated a 55.6% glucose-lowering effect in the db/db mouse model compared to the vehicle-treated group. biomedpharmajournal.org

Streptozotocin (STZ)-Induced Diabetic Rats: The STZ-induced diabetic rat model mimics type 1 diabetes by destroying pancreatic beta cells. However, when combined with a high-fat diet (HFD), it creates a model of type 2 diabetes characterized by insulin resistance. In fat-fed, STZ-treated diabetic rats, rosiglitazone administration for two weeks significantly decreased blood glucose and improved insulin sensitivity. nih.gov In another study on STZ-induced diabetic rats, rosiglitazone exhibited a 17.25% glucose-lowering effect. biomedpharmajournal.org

High-Fat-Fed Rats: A high-fat diet in rats induces insulin resistance, a precursor to type 2 diabetes. In this model, rosiglitazone treatment has been shown to markedly improve insulin sensitivity. nih.gov This improvement is associated with a reduction in circulating free fatty acids and triglycerides. nih.gov

Summary of Rosiglitazone's Effects in T2DM Animal Models
Animal ModelKey PathophysiologyObserved Effects of RosiglitazoneReference
ob/ob and db/db MiceGenetic obesity, insulin resistance, hyperglycemiaReduced blood glucose and hyperinsulinemia, improved glucose tolerance. fda.gov fda.govnih.govbiomedpharmajournal.org
STZ-Induced Diabetic RatsBeta-cell destruction leading to insulin deficiencyLowered plasma glucose levels. biomedpharmajournal.org
High-Fat-Fed (HFF) RatsDiet-induced insulin resistance and obesityImproved insulin sensitivity, reduced free fatty acids and triglycerides. nih.gov nih.govnih.gov
HFF/STZ-Treated RatsInsulin resistance combined with beta-cell dysfunctionImproved glycemic control and insulin sensitivity. nih.gov nih.gov

Regulation of Glucose Production and Utilization

Rosiglitazone improves glycemic control by acting on key processes of glucose metabolism. fda.gov Its mechanism involves the regulation of genes responsive to insulin that are involved in the control of glucose production, transport, and utilization. fda.govebmconsult.com

Pharmacological studies in animal models have shown that rosiglitazone inhibits hepatic gluconeogenesis, the process of producing glucose in the liver, which is often elevated in diabetic states. fda.govebmconsult.com Concurrently, it enhances glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and adipose tissue. fda.gov This is partly achieved by increasing the expression of the insulin-regulated glucose transporter, GLUT-4, in adipose tissue, which facilitates the transport of glucose into cells. fda.govebmconsult.com In Goto-Kakizaki (GK) rats, a model for type 2 diabetes, rosiglitazone was found to effectively lower glucose by both inhibiting hepatic glucose production and enhancing insulin sensitivity, which stimulates glucose utilization. nih.gov

Impact on Pancreatic Beta-Cell Morphology and Function

Beyond its effects on insulin sensitivity in peripheral tissues, rosiglitazone has demonstrated protective effects on pancreatic beta-cells in animal models. europa.eu In a ZDF (Zucker diabetic fatty) rat model, treatment with rosiglitazone reduced the net death of beta-cells and significantly increased beta-cell mass compared to untreated controls. nih.gov It has been shown to preserve beta-cell function, evidenced by increased pancreatic islet mass and insulin content, which helps prevent the progression to overt hyperglycemia in these models. europa.eu

The compound is believed to exert both direct and indirect effects on beta-cell preservation and function. The direct effects are mediated through the PPARγ receptor, which is expressed in beta-cells and regulates the expression of genes crucial for insulin synthesis and release.

Systemic Lipid Metabolism and Free Fatty Acid Dynamics

Rosiglitazone significantly influences lipid metabolism. In high-fat diet-fed rats, treatment resulted in a notable reduction of free fatty acids (FFA) by 25.3% and triglycerides (TG) by 54.0%. nih.gov In dietary obese rats, fasting plasma FFA levels were significantly reduced by rosiglitazone treatment. nih.gov This effect on FFAs is considered to be closely linked to its insulin-sensitizing action. nih.gov

The compound also affects postprandial (after a meal) lipid levels. Studies have shown that rosiglitazone decreases postprandial FFA and triglyceride concentrations. nih.govnih.gov This may be due to a reduction in the "spillover" of fatty acids from adipose tissue depots. nih.gov

Impact of Rosiglitazone on Lipid Parameters in Animal Models
Lipid ParameterObserved EffectAnimal ModelReference
Free Fatty Acids (FFA)Significant reduction in fasting and postprandial levelsHigh-Fat-Fed Rats, Dietary Obese Rats nih.govnih.gov
Triglycerides (TG)Significant reduction in fasting and postprandial levelsHigh-Fat-Fed Rats nih.gov
Total CholesterolVariable effects, sometimes showing an increaseGeneral T2DM models ebmconsult.com

Neurological System Investigations in Animal Models

Preclinical studies have also explored the potential effects of rosiglitazone on the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's. While clinical trial results in humans have been unsuccessful, significant improvements have been noted in animal models of the disease. nih.gov

Alzheimer's Disease Models (e.g., transgenic mice, OLETF rats)

In transgenic mouse models of Alzheimer's disease that overexpress mutant human amyloid precursor protein, chronic treatment with rosiglitazone has yielded promising results. nih.govunav.edu

Cognitive Function: The reduction in amyloid and tau pathology is associated with improvements in cognitive function. Rosiglitazone treatment has been shown to rescue impaired recognition and spatial memory in these Alzheimer's transgenic mice. nih.govunav.edu Oral administration of rosiglitazone has been suggested to alleviate cognitive deficits by ameliorating synaptic dysfunction and reducing neuroinflammation. nih.gov

Mechanism of Action: The neuroprotective effects appear to be linked to rosiglitazone's ability to modulate microglial activity. It has been observed to switch microglia to an activated phenotype that promotes phagocytosis (the engulfing of cellular debris like Aβ plaques), while also reducing the expression of proinflammatory markers. nih.govunav.edu

Mechanisms of Cognitive Function Improvement (e.g., spatial memory)

In preclinical animal models, rosiglitazone has demonstrated the potential to ameliorate cognitive deficits. Studies in middle-aged rats have shown that both acute and chronic treatment with rosiglitazone enhanced the acquisition of learning in water maze tasks, which are designed to assess spatial memory nih.gov. This improvement in cognitive function is linked to direct effects on hippocampal circuitry nih.gov.

One of the proposed mechanisms for this enhancement is the restoration of synaptic plasticity. In middle-aged rats, a single dose of rosiglitazone was sufficient to restore synaptic plasticity in the dentate gyrus of the hippocampus nih.gov. Furthermore, chronic administration in these animals led to a significant improvement in the spatial receptive fields of hippocampal CA1 place cells nih.gov. Another key mechanism involves the modulation of glucose transport in the brain; rosiglitazone treatment was found to increase the expression of the glucose transporter GLUT-3 in the hippocampus nih.gov. In rat models of Alzheimer's disease induced by streptozotocin, chronic treatment with rosiglitazone also resulted in improved spatial memory performance nih.gov.

Modulation of Alzheimer's Disease Pathological Hallmarks (e.g., Amyloid-beta levels, tau phosphorylation)

Rosiglitazone has been shown to directly impact the core pathological hallmarks of Alzheimer's disease in various animal models. A primary finding is its ability to facilitate the clearance of β-amyloid peptide (Aβ), the main component of amyloid plaques nih.govunav.edu.

Beyond its effects on amyloid pathology, rosiglitazone also modulates tau pathology. In the hippocampus of transgenic mouse models, the drug was found to decrease neuropil threads containing phosphorylated tau unav.edu. This reduction in tau hyperphosphorylation is a significant finding, as neurofibrillary tangles composed of hyperphosphorylated tau are another key feature of Alzheimer's disease nih.gov.

Table 1: Effects of Rosiglitazone on Alzheimer's Disease Pathological Hallmarks in Animal Models

Pathological HallmarkAnimal ModelObserved Effect of RosiglitazoneProposed Mechanism
Amyloid-beta (Aβ) Plaques Transgenic Mice (hAPP)Significant reduction in Aβ burden; near-complete removal of plaques in hippocampus and entorhinal cortex. unav.eduEnhanced Aβ clearance. unav.edu
Amyloid-beta (Aβ) Levels STZ-induced Rat ModelSignificant decrease in hippocampal Aβ40 and Aβ42 levels. nih.govPromotion of Aβ clearance via modulation of transport proteins (LRP1, ABCA1, RAGE). nih.gov
Tau Phosphorylation Transgenic Mice (hAPP)Decrease in neuropil threads containing phosphorylated tau in the hippocampus. unav.eduSecondary to the reduction in amyloid pathology. unav.edu
Brain-Derived Neurotrophic Factor (BDNF) Expression Regulation

Rosiglitazone has been reported to modulate the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuroplasticity, neuronal survival, and energy homeostasis nih.govresearchgate.net. Altered BDNF expression is implicated in both Alzheimer's disease and type 2 diabetes nih.govnih.gov. In various preclinical models, rosiglitazone treatment has been shown to upregulate BDNF, which is associated with improvements in memory and cognition nih.gov.

The mechanisms through which rosiglitazone modulates BDNF expression are multifaceted. One pathway involves peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated transcriptional regulation researchgate.net. Another significant mechanism is the upregulation of the cyclic AMP-response element binding protein (CREB)/BDNF/tropomyosin receptor kinase B (TrkB) pathway nih.govresearchgate.net. CREB is a primary transcriptional activator of BDNF, and its expression and activation have been observed to increase in response to rosiglitazone treatment in diabetic rat models nih.gov.

Skeletal System Effects in Animal Models

Mechanisms of Bone Mineral Density Reduction and Bone Loss

In vivo studies in various animal models have demonstrated that rosiglitazone treatment leads to a reduction in bone mineral density (BMD) and bone loss oup.comoup.comnih.gov. The administration of rosiglitazone in mice has been shown to cause a significant decrease in bone volume, characterized by reduced trabecular width and number, and increased trabecular spacing oup.com. This bone loss is also evident in cortical bone, with treated mice exhibiting significantly thinner cortical widths nih.gov.

The primary mechanism underlying this effect is the activation of PPARγ, which plays a crucial role in the lineage commitment of mesenchymal stem cells (MSCs) in the bone marrow oup.comoup.com. Osteoblasts (bone-forming cells) and adipocytes (fat cells) are derived from a common mesenchymal progenitor oup.comoup.com. Rosiglitazone, by activating PPARγ, promotes the differentiation of these progenitor cells into adipocytes at the expense of osteoblasts oup.comnih.gov. This leads to an increase in marrow adiposity and a corresponding decrease in the number of cells available to form new bone, ultimately resulting in bone loss oup.comnih.gov. A further mechanism contributing to bone loss is the induction of apoptosis (programmed cell death) in osteoblasts and osteocytes, which diminishes bone formation nih.gov.

Alterations in Osteoblast and Osteoclast Activity in vivo

Rosiglitazone administration in vivo leads to a distinct imbalance in bone remodeling by primarily suppressing bone formation. Multiple studies have confirmed that the drug attenuates osteoblast differentiation, leading to a reduced bone formation rate oup.comoup.com. Histomorphometric analyses in mice revealed that rosiglitazone treatment is associated with a decrease in the number of osteoblasts oup.comnih.gov. This reduction in the osteoblast population is attributed to both the suppression of their differentiation from mesenchymal progenitors and an increase in the apoptotic death of mature osteoblasts and osteocytes oup.comnih.gov.

The effect of rosiglitazone on osteoclasts, the cells responsible for bone resorption, appears to be more complex and dependent on other factors such as age. In some studies involving adult animals, rosiglitazone did not significantly affect osteoclast numbers or parameters nih.govnih.gov. However, other investigations suggest that PPARγ activation can also promote osteoclastogenesis, leading to increased bone resorption oup.comnih.gov. This suggests that rosiglitazone-induced bone loss can result from both decreased bone formation and, under certain conditions, increased bone resorption nih.gov.

Age-Related Differential Effects on Bone Remodeling

The skeletal effects of rosiglitazone are significantly influenced by age, with the cellular basis for bone loss differing between adult and aged animals nih.govoup.com. Studies comparing growing (1 month), adult (6 months), and aged (24 months) mice have identified aging as a critical factor in rosiglitazone-induced bone loss, which correlates with an age-related increase in PPARγ expression in bone marrow MSCs nih.govoup.comutoledo.edu.

In young, growing mice, the skeleton was least affected, although a significant decrease in the bone formation rate was noted nih.govoup.com. In adult animals, rosiglitazone-induced bone loss was primarily correlated with attenuated bone formation, characterized by a significant decrease in osteoblast number oup.comnih.govoup.com.

In contrast, the mechanism of bone loss in aged animals was distinctly different. While bone formation parameters were already compromised due to age, rosiglitazone did not cause a further significant reduction in osteoblast parameters nih.govoup.com. Instead, in the aged, rosiglitazone-treated animals, bone loss was directly related to a significant increase in osteoclast number, mediated by increased expression of the receptor activator of nuclear factor-κB ligand (RANKL) oup.comnih.gov. Thus, rosiglitazone appears to induce bone loss by suppressing bone formation in adult animals and by stimulating bone resorption in aged animals oup.comnih.gov.

Table 2: Age-Dependent Effects of Rosiglitazone on Bone Cells in Mice

Age GroupEffect on OsteoblastsEffect on OsteoclastsPrimary Mechanism of Bone Loss
Young (Growing) Decreased bone formation rate, but other parameters not significantly affected. nih.govoup.comNo significant effect. nih.govoup.comReduced bone formation. nih.gov
Adult Decreased number and attenuated formation rate. oup.comnih.govoup.comNo significant effect. nih.govoup.comAttenuated bone formation. oup.comnih.gov
Aged No significant effect on already compromised parameters. nih.govoup.comSignificant increase in number. oup.comnih.govoup.comIncreased osteoclastogenesis and bone resorption. oup.comnih.gov

Impact on Bone Marrow Microenvironment and Mesenchymal Stem Cells

Rosiglitazone has been shown to significantly influence the bone marrow microenvironment, primarily by altering the differentiation fate of mesenchymal stem cells (MSCs). As a potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), rosiglitazone promotes the differentiation of MSCs towards adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells) nih.gov. This shift in cell lineage has notable consequences for bone health and hematopoiesis.

The mechanism behind this is linked to PPARγ activation, which directs skeletal stem and progenitor cells from both the bone marrow and the periosteum toward the adipocyte lineage, thereby reducing the pool of cells available for osteogenic differentiation nih.gov. In vitro experiments confirm these findings, showing that rosiglitazone treatment leads to significantly less osteogenesis and more adipogenesis in bone marrow-derived progenitor cells nih.gov.

Furthermore, the rosiglitazone-induced increase in bone marrow adipogenesis can impair myelopoiesis (the production of myeloid cells) under conditions of hematopoietic stress nih.gov. In mouse models subjected to 5-fluorouracil (B62378) (5-Fu) to induce such stress, rosiglitazone treatment delayed hematopoietic recovery nih.gov. This effect was linked to the inhibition of the granulocyte/monocyte progenitor (GMP) cell population nih.gov. An in vitro co-culture system demonstrated that adipocytes actively suppress the myeloid differentiation of hematopoietic stem and progenitor cells (HSPCs) nih.gov. These effects could be partially reversed by a selective PPARγ antagonist, confirming the central role of this receptor in the observed outcomes nih.gov.

Table 1: Effects of Rosiglitazone on the Bone Marrow Microenvironment in Preclinical Models
Model SystemKey FindingsReference
In Vivo Mouse Femur Fracture ModelIncreased adipose content in fracture callus; weaker, more disorganized callus; greater bone porosity. nih.gov
In Vitro Mouse Bone Marrow & Periosteal CellsDecreased osteogenic capacity and increased adipogenesis of stem and progenitor cells. nih.gov
In Vivo Mouse Model with 5-Fu Induced StressEnhanced bone marrow adipogenesis; delayed hematopoietic recovery; inhibited proliferation of granulocyte/monocyte progenitors (GMPs). nih.gov
In Vitro Co-culture SystemDifferentiated adipocytes suppressed myeloid differentiation of hematopoietic stem/progenitor cells (HSPCs). nih.gov

Other Systemic Effects in Preclinical Models

Prostate Cancer Progression in vivo

The role of rosiglitazone in the progression of prostate cancer has been investigated in various models, with some ambiguity in the findings. Peroxisome proliferator-activator receptor-gamma (PPARγ), the target of rosiglitazone, is expressed in both normal and cancerous prostate cells nih.gov.

In vitro studies using prostate cancer cell lines have suggested potential inhibitory effects. For instance, rosiglitazone has been shown to inhibit the migration and invasion of prostate cancer cells and downregulate vascular endothelial growth factor nih.gov. Additionally, it may affect cell cycle protein expression and activate the fuel-sensing enzyme 5'-adenosine monophosphate-activated protein kinase (AMPK), which can block the high rates of fatty acid and protein synthesis required for cancer cell growth nih.gov.

However, translating these preclinical findings into in vivo efficacy has been challenging. A randomized, placebo-controlled trial in men with recurrent prostate cancer following primary therapy did not demonstrate a beneficial effect for rosiglitazone over placebo. The study, which used prostate-specific antigen (PSA) doubling time as a primary outcome, found no significant difference in the time to disease progression between the rosiglitazone and placebo groups nih.gov. The median duration of treatment was 338 days for the rosiglitazone group and 315 days for the placebo group nih.gov. Ultimately, the trial concluded that rosiglitazone did not prolong the time to disease progression more than the placebo nih.gov.

General Anti-Inflammatory Effects

Rosiglitazone exhibits potent anti-inflammatory effects that have been demonstrated at both the cellular and molecular levels in various preclinical and clinical settings. These effects are mediated through its action as a selective PPARγ agonist.

One of the key mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. In studies involving obese and obese diabetic subjects, rosiglitazone treatment led to a significant decrease in NF-κB binding activity in mononuclear cells nih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Consistent with the inhibition of NF-κB, rosiglitazone treatment has been shown to reduce the plasma levels of several inflammatory markers. These include C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1) in both obese and obese diabetic individuals nih.gov. Furthermore, reductions in plasma tumor necrosis factor-alpha (TNF-α) and serum amyloid A (SAA) have also been observed nih.gov.

Studies in human cell models further elucidate these anti-inflammatory actions. In human cardiomyocytes, CD4+ T cells, and dendritic cells, rosiglitazone was found to inhibit the release of the chemokine CXCL10 nih.gov. In cardiomyocytes challenged with inflammatory cytokines (IFNγ and TNFα), rosiglitazone was able to block the signaling cascade by impairing the phosphorylation and nuclear translocation of STAT1 and NF-κB. This resulted in a significant decrease in the expression and release of CXCL10, as well as interleukin-6 (IL-6) and interleukin-8 (IL-8) nih.gov. In models of chronic inflammation, such as the cotton pellet-induced granuloma model in rats, rosiglitazone demonstrated a significant, dose-dependent reduction in inflammation idosi.org.

Table 2: Summary of Anti-Inflammatory Effects of Rosiglitazone
Marker/PathwayEffect ObservedModel SystemReference
Nuclear Factor-kappaB (NF-κB)Reduced binding activityHuman mononuclear cells nih.gov
C-reactive protein (CRP)Reduced plasma levelsHumans (obese and obese diabetic) nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)Reduced plasma levelsHumans (obese and obese diabetic) nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Reduced plasma levelsHumans (obese) nih.gov
Serum Amyloid A (SAA)Reduced plasma levelsHumans (obese) nih.gov
CXCL10, IL-6, IL-8Reduced release/expressionHuman cardiomyocytes nih.gov
Granuloma FormationSignificantly reduced inflammationRat cotton pellet granuloma model idosi.org

Mechanistic Pharmacokinetic and Pharmacodynamic Interactions of Rosiglitazone

Hepatic Metabolism and Cytochrome P450 Isoenzyme Involvement (e.g., CYP2C8, CYP2C9, CYP3A4)

The elimination of rosiglitazone (B1679542) in humans occurs predominantly through hepatic metabolism. nih.gov The primary metabolic pathways are N-demethylation and hydroxylation of the pyridine (B92270) ring, followed by conjugation with sulfate (B86663) and glucuronic acid. clinpgx.orgontosight.ainih.gov Extensive research has identified the cytochrome P450 (CYP) system as the principal driver of its phase I metabolism.

Correlation Studies: In studies using a panel of 47 human liver microsomes, the rate of formation of rosiglitazone's main metabolites, para-hydroxy rosiglitazone and N-desmethyl rosiglitazone, showed a significant correlation with paclitaxel (B517696) 6α-hydroxylation, a known selective activity of CYP2C8. nih.gov

Inhibition Assays: The formation of these metabolites was significantly inhibited (over 50%) by 13-cis retinoic acid, a CYP2C8 inhibitor. nih.gov

Recombinant Enzymes: Microsomes from cell lines specifically expressing human CYP2C8 cDNA were capable of producing both major metabolites. nih.gov The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four times higher than that of CYP2C9. clinpgx.org

CYP2C9: A minor role for CYP2C9 has been consistently reported. clinpgx.orgnih.gov Sulphaphenazole, a selective CYP2C9 inhibitor, causes limited inhibition (less than 30%) of rosiglitazone metabolism. nih.gov Cells expressing CYP2C9 can metabolize rosiglitazone, particularly via the N-demethylation pathway, but at a much slower rate than CYP2C8. nih.gov

CYP3A4 and others: Some studies using a substrate depletion method suggest that the traditional focus on only N-demethylation and para-hydroxylation may underestimate the contribution of other enzymes. nih.gov In one such study, inhibitors of CYP2C9, CYP3A4, and CYP2E1 all significantly inhibited rosiglitazone metabolism, suggesting they play a more important role than previously thought. nih.gov For instance, the CYP3A4 inhibitor ketoconazole (B1673606) was found to increase the plasma concentration of rosiglitazone in an in vivo study, further supporting a role for this enzyme. nih.govbiomolther.org

The major metabolites resulting from these pathways, such as N-desmethyl rosiglitazone and para-hydroxy rosiglitazone, are considered inactive. ontosight.ai Following phase I metabolism, these products undergo phase II conjugation (sulfation and glucuronidation) before excretion. nih.govclinpgx.org

Cytochrome P450 IsoenzymeRole in Rosiglitazone MetabolismSupporting Evidence
CYP2C8 Major contributorHigh correlation with paclitaxel hydroxylation; significant inhibition by 13-cis retinoic acid; ~4-fold higher activity than CYP2C9. clinpgx.orgnih.gov
CYP2C9 Minor contributorLimited inhibition by sulphaphenazole; metabolizes at a much slower rate than CYP2C8. nih.gov
CYP3A4 Potential contributorInhibition by ketoconazole increased rosiglitazone plasma concentrations. nih.gov
CYP2E1 Potential contributorInhibitors significantly reduced rosiglitazone metabolism in substrate depletion studies. nih.gov

Molecular Basis of Drug-Drug Interactions Affecting Rosiglitazone Metabolism

Given that rosiglitazone is predominantly cleared via metabolism by CYP2C8, its pharmacokinetics are susceptible to significant alterations when co-administered with drugs that inhibit or induce this enzyme.

CYP2C8 Inhibition: The molecular basis for drug-drug interactions (DDIs) involving rosiglitazone often centers on the competitive or non-competitive inhibition of CYP2C8.

Gemfibrozil (B1671426): A well-documented and clinically significant interaction occurs with gemfibrozil, a potent inhibitor of CYP2C8. nih.govnih.gov Co-administration of gemfibrozil leads to a substantial increase in rosiglitazone plasma concentrations. One study found that gemfibrozil raised the mean area under the plasma concentration-time curve (AUC) of rosiglitazone by 2.3-fold and more than doubled its elimination half-life from 3.6 to 7.6 hours. nih.gov The molecular mechanism involves gemfibrozil's glucuronide metabolite, gemfibrozil 1-O-β-glucuronide, which is a strong mechanism-based inhibitor of CYP2C8. researchgate.net This inhibition slows the biotransformation of rosiglitazone, leading to its accumulation. nih.gov

Trimethoprim (B1683648): The anti-infective agent trimethoprim is a selective inhibitor of CYP2C8. nih.gov In vivo, trimethoprim increased rosiglitazone concentrations by 31%. semanticscholar.org This interaction demonstrates a direct competitive inhibition at the active site of the CYP2C8 enzyme, reducing its capacity to metabolize rosiglitazone. nih.gov

CYP Induction: Conversely, substances that induce the expression of metabolizing enzymes can decrease rosiglitazone exposure.

Rifampicin (B610482): Rifampicin is a potent inducer of various CYP enzymes, including CYP2C8. Co-administration with rifampicin can accelerate the metabolism of rosiglitazone, leading to lower plasma concentrations and potentially reduced efficacy.

The table below summarizes the molecular basis and clinical impact of interactions with key CYP2C8 modulators.

Interacting DrugMolecular MechanismEffect on Rosiglitazone Pharmacokinetics
Gemfibrozil Potent, mechanism-based inhibition of CYP2C8 by its glucuronide metabolite. researchgate.net2.3-fold increase in AUC; prolonged elimination half-life. nih.gov
Trimethoprim Selective, competitive inhibition of CYP2C8. nih.govIncreased plasma concentrations. semanticscholar.org
Rifampicin Induction of CYP2C8 expression.Decreased plasma concentrations (expected).
Ketoconazole Potent inhibition of CYP3A4. nih.gov~47% increase in plasma concentration, suggesting a role for CYP3A4 in metabolism. nih.gov

Mechanistic Insights into Synergistic Pharmacodynamic Interactions in Preclinical Models

Preclinical studies have explored the synergistic pharmacodynamic effects of rosiglitazone when combined with other agents, particularly in models of insulin (B600854) resistance and oncology. The mechanism of action for rosiglitazone involves its function as a highly selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. ontosight.aieuropa.eu

Interaction with Chemotherapeutic Agents: In vitro studies using the MCF-7 breast cancer cell line have shown that rosiglitazone can act synergistically with certain chemotherapeutic drugs. ekb.eg A notable finding was a sequence-specific synergy; the growth-inhibiting effects of cisplatin (B142131) and 5-fluorouracil (B62378) were significantly augmented only when their administration preceded treatment with rosiglitazone. ekb.eg The proposed mechanism suggests that initial treatment with chemotherapy may select for a chemo-resistant subpopulation of cells, which are then effectively targeted by rosiglitazone. The study observed that the cell cycle and apoptosis patterns induced by the first-administered drug were maintained after the second drug was applied. ekb.eg

These preclinical findings highlight that the synergistic potential of rosiglitazone is rooted in the combination of its unique PPARγ-mediated transcriptional regulation with the distinct molecular actions of other therapeutic agents.

Bioavailability and Elimination Pathways in Animal Studies

Pharmacokinetic studies in animal models, such as rats and dogs, have been crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of rosiglitazone. These preclinical studies have shown that the metabolic pathways are generally similar to those in humans. nih.gov

Bioavailability: Rosiglitazone exhibits high oral bioavailability in animal models, though values vary by species. Following oral administration, the compound is rapidly and almost completely absorbed. nih.govbiomolther.org In humans, the absolute bioavailability is reported to be approximately 99%. nih.govbiomolther.org

Metabolism and Elimination: The primary routes of metabolism in rats and dogs, as in humans, are N-demethylation and para-hydroxylation. nih.gov

In Vitro Rat Studies: A kinetic study using rat liver microsomes demonstrated the formation of N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone. nih.gov The maximum velocity (Vmax) for the formation of the N-desmethyl metabolite was higher than for the ρ-hydroxy metabolite (87.29 vs. 51.09 nmol/min/mg protein), indicating a metabolic preference that mirrors human pathways. nih.gov Other metabolites identified in these rat models, including ortho-hydroxy-rosiglitazone, have also been observed in humans. nih.gov

Excretion: The elimination of rosiglitazone and its metabolites occurs through both renal and fecal routes. Studies with radiolabeled [14C]rosiglitazone in humans showed that approximately 64% of the dose was eliminated in the urine and 23% in the feces. drugbank.com Animal excretion data shows species-specific differences. In rats, excretion is primarily via the biliary/fecal route (61-67%), whereas in dogs, renal and fecal excretion are of similar importance (~52% and ~43%, respectively). inoncology.es

The table below compares key pharmacokinetic parameters of rosiglitazone in different species.

ParameterRatDogHuman
Blood Clearance (mL/h/kg) 140 fda.gov220 fda.gov60 fda.gov
Primary Excretion Route Fecal/Biliary (~67%) inoncology.esRenal (~52%) & Fecal (~43%) inoncology.esRenal (~64%) drugbank.com
Absolute Bioavailability HighHigh~99% nih.govbiomolther.org

Molecular and Cellular Mechanisms of Resistance to Rosiglitazone

Cellular Adaptive Responses to Chronic Rosiglitazone (B1679542) Exposure

Prolonged exposure to rosiglitazone can induce adaptive responses within cells, leading to a state of reduced sensitivity. These adaptations involve significant alterations in gene expression and cellular metabolism.

In human adipose tissue, chronic treatment with rosiglitazone leads to a remodeling process aimed at reducing inflammation and promoting the storage of lipids. nih.gov A study involving patients with type 2 diabetes treated with rosiglitazone for 16 weeks revealed significant changes in the expression of numerous genes in subcutaneous adipose tissue. nih.gov These changes suggest a cellular adaptation to enhance insulin (B600854) sensitivity. nih.gov

Key gene expression changes in response to chronic rosiglitazone exposure include:

Upregulation of genes involved in triacylglycerol storage : For instance, the expression of stearyl-CoA desaturase and CD36 was found to increase by 3.2-fold and 1.8-fold, respectively. nih.gov

Increased expression of structural genes : This includes a 1.7-fold increase in alpha-1 type-1 procollagen and a 1.5-fold increase in GLUT4. nih.gov

Downregulation of inflammation-related genes : Notably, there was a decrease in the expression of IL-6 (0.6-fold), chemokine (C-C motif) ligand 3 (0.4-fold), and resistin (0.3-fold). nih.gov

In vitro studies using 3T3-L1 adipocytes have shown that rosiglitazone induces both immediate and delayed effects on gene expression. Some genes, considered classic PPARγ targets, show a rapid response, with changes in mRNA abundance detectable within hours. However, another group of genes exhibits a delayed response, suggesting that their regulation may be an indirect consequence of long-term treatment and cellular adaptation. researchgate.net This biphasic response highlights the complex and adaptive nature of cellular changes following chronic exposure to rosiglitazone. researchgate.net

Gene CategorySpecific GeneFold Change in Expression
Triacylglycerol StorageStearyl-CoA desaturase3.2
CD361.8
Structural Genesalpha-1 type-1 procollagen1.7
GLUT41.5
Inflammation-Related GenesIL-60.6
Chemokine (C-C motif) ligand 30.4
Resistin0.3

Identification of Molecular Pathways Conferring Resistance in vitro

Several molecular pathways have been identified that contribute to the development of resistance to rosiglitazone, particularly in cancer cells. These pathways can operate independently of or in conjunction with the primary target of rosiglitazone, the peroxisome proliferator-activated receptor-gamma (PPARγ).

PPARγ-Independent Mechanisms:

In some instances, resistance to rosiglitazone's effects is not due to alterations in PPARγ itself but rather through the activation of alternative signaling cascades. Research in human colon cancer cells has shown that the induction of caveolin-1 by rosiglitazone, which can contribute to drug resistance, occurs through a PPARγ-dependent but PPRE-independent mechanism. nih.gov This process involves the generation of superoxide anions and the subsequent activation of Src, the EGF receptor (EGFR), and the Mek1-Erk1/2 and p38 MAP kinase pathways. nih.gov This indicates a novel mode of action for PPARγ ligands in regulating gene expression that bypasses the traditional PPARγ response element (PPRE) in gene promoters. nih.gov

Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway plays a significant role in multidrug resistance in various cancers. nih.govnih.govresearchgate.net In the context of rosiglitazone, this pathway has been implicated in resistance, particularly in ovarian cancer cells. nih.gov Rosiglitazone has been shown to reverse multidrug resistance by downregulating the Wnt/β-catenin pathway through the suppression of Frizzled-1 (FZD1). nih.gov This, in turn, leads to a decrease in the expression of the multidrug resistance gene 1 (MDR1) and its protein product, P-glycoprotein (P-gp), which are direct targets of the Wnt/β-catenin pathway. nih.gov The downregulation of this pathway also results in reduced nuclear β-catenin levels and its transcriptional activity. nih.gov

PathwayKey Molecules InvolvedMechanism of Resistance
PPARγ-Independent SignalingSrc, EGFR, Mek1-Erk1/2, p38 MAP kinaseInduction of caveolin-1, contributing to drug resistance.
Wnt/β-catenin SignalingFZD1, MDR1 (P-gp), β-cateninOverexpression of P-glycoprotein, leading to drug efflux.

Strategies to Overcome Resistance in Preclinical Contexts

To counteract the development of resistance to rosiglitazone, several preclinical strategies have been investigated, primarily focusing on combination therapies.

Combination with Chemotherapeutic Agents:

In preclinical models of drug-resistant non-small cell lung cancer, the combination of rosiglitazone with the platinum-based chemotherapeutic agent carboplatin has shown significant efficacy. nih.govnih.gov While monotherapy with either rosiglitazone or carboplatin had minimal effects on tumor burden, the combination therapy resulted in significant tumor shrinkage. nih.gov This synergistic effect was attributed to a dramatic increase in apoptosis and a decrease in cell proliferation within the tumors. nih.gov Importantly, this combination did not lead to increased systemic toxicity, suggesting a favorable safety profile for this therapeutic approach. nih.gov

Combination with GPR120 Agonists:

Another promising strategy involves combining rosiglitazone with an agonist for the G protein-coupled receptor 120 (GPR120). eurekalert.orgemjreviews.com An experimental drug, referred to as "Compound A," which acts as a GPR120 agonist, has been shown to complement the effects of rosiglitazone. eurekalert.org In mouse studies, a combination of a minimal dose of rosiglitazone with Compound A achieved a similar degree of insulin sensitization as the maximum dose of rosiglitazone alone. eurekalert.orgemjreviews.com This approach has the potential to overcome resistance by allowing for a lower, and therefore safer, dose of rosiglitazone to be used without compromising its therapeutic benefits. eurekalert.org

Reversal of Multidrug Resistance in Gastric Cancer:

In human gastric cancer cells resistant to the chemotherapeutic agent mitomycin C, rosiglitazone has been shown to reverse this resistance. nih.gov The mechanism involves the downregulation of the MDR1 gene and the inhibitor of apoptosis protein, Livin, as well as the P-glycoprotein. nih.gov This leads to increased apoptosis in the cancer cells when treated with the combination of rosiglitazone and mitomycin C. nih.gov

Combination TherapyPreclinical ModelMechanism of ActionOutcome
Rosiglitazone + CarboplatinDrug-resistant non-small cell lung cancerIncreased apoptosis and decreased cell proliferationSignificant tumor shrinkage
Rosiglitazone + Compound A (GPR120 agonist)Mouse models of insulin resistanceEnhanced insulin sensitizationAllows for lower, safer doses of rosiglitazone
Rosiglitazone + Mitomycin CMitomycin C-resistant human gastric cancer cellsDownregulation of MDR1, Livin, and P-glycoprotein; increased apoptosisReversal of mitomycin C resistance

Future Directions and Emerging Research Frontiers for Rosiglitazone Tartrate

Unraveling Novel Non-PPARγ Mediated Mechanisms of Action

While the therapeutic effects of rosiglitazone (B1679542) have been largely attributed to its role as a high-affinity PPARγ agonist, a growing body of evidence suggests that the compound also exerts significant biological effects through pathways independent of this nuclear receptor. aacrjournals.orgnih.gov These non-canonical mechanisms are a key area of investigation, potentially offering new therapeutic opportunities and a better understanding of the drug's complete activity profile.

Research has shown that rosiglitazone can directly interact with and modulate the function of various cellular components. One such area of interest is its effect on ion channels. Studies have demonstrated that rosiglitazone can inhibit several types of ion channels, including voltage-gated potassium channels (Kv) such as Kv1.5 and Kv3.1. kjpp.netsemanticscholar.org This inhibition is concentration-dependent and occurs in a rapid and reversible manner, suggesting a direct interaction with the channel proteins. kjpp.netnih.gov Such modulation of ion channels, particularly in cardiovascular tissues, may contribute to some of the off-target effects of the drug. nih.gov

Another significant non-PPARγ mediated effect of rosiglitazone is its influence on mitochondrial function. nih.gov Some studies suggest that at supratherapeutic concentrations, rosiglitazone can induce mitochondrial dysfunction and oxidative stress in a PPARγ-independent manner. oup.com Conversely, other research indicates that rosiglitazone can induce mitochondrial biogenesis in adipocytes, an effect that appears to be independent of the key regulator PGC-1α. nih.govplos.org

Furthermore, rosiglitazone has been found to modulate signaling pathways that are not directly downstream of PPARγ activation. For instance, it has been shown to inhibit the Akt/mTOR/p70S6K pathway and stimulate AMP-activated protein kinase (AMPK) signals in non-small cell lung carcinoma cells through PPARγ-independent mechanisms. aacrjournals.org In human arterial smooth muscle cells and macrophages, rosiglitazone inhibits acyl-CoA synthetase activity, a key enzyme in fatty acid metabolism, independently of PPARγ. nih.gov Additionally, in obese rats, rosiglitazone has been shown to restore the coupling of the dopamine (B1211576) D1A receptor to Gs proteins, a process linked to G protein-coupled receptor kinase (GRK) expression and translocation. nih.gov

Table 1: Summary of Key Non-PPARγ Mediated Mechanisms of Rosiglitazone
MechanismObserved EffectCell/Tissue TypeReference
Ion Channel ModulationInhibition of voltage-gated potassium channels (Kv1.5, Kv3.1) and L-type Ca2+ channels.Canine ventricular cells, Chinese hamster ovary cells expressing Kv3.1. kjpp.netsemanticscholar.orgnih.gov
Mitochondrial EffectsInduction of mitochondrial biogenesis independent of PGC-1α; potential for mitochondrial dysfunction at high concentrations.Murine adipocytes, mouse hearts. oup.comnih.govplos.org
Signaling Pathway ModulationInhibition of Akt/mTOR/p70S6K pathway and stimulation of AMPK.Non-small cell lung carcinoma cells. aacrjournals.org
Enzyme InhibitionInhibition of acyl-CoA synthetase activity.Human arterial smooth muscle cells and macrophages. nih.gov
G-Protein Coupled Receptor InteractionRestoration of D1A receptor-Gs protein coupling.Proximal tubules of obese Zucker rats. nih.gov

Exploring New Preclinical Therapeutic Applications Beyond Traditional Indications

The expanding understanding of rosiglitazone's molecular activities has spurred preclinical research into its potential therapeutic applications beyond type 2 diabetes. These investigations are revealing promising, albeit early, evidence for its utility in oncology and neurodegenerative diseases.

In the realm of oncology, preclinical studies have demonstrated that rosiglitazone can inhibit the growth of various cancer cell lines. In non-small cell lung carcinoma (NSCLC) cells, rosiglitazone has been shown to suppress cell proliferation through both PPARγ-dependent and independent pathways. aacrjournals.org It has also been investigated in bladder cancer models, where it has been found to enhance the efficacy of CAR T-cell therapy by upregulating the expression of the NECTIN4 target. Furthermore, in a mouse model of muscle-invasive bladder cancer, the combination of rosiglitazone and trametinib (B1684009) exhibited potent anti-tumor activity.

Neurodegenerative disorders represent another promising frontier for rosiglitazone research. Preclinical models of Alzheimer's disease have suggested that rosiglitazone may offer neuroprotective benefits. Although human clinical trials have yielded inconsistent results, studies in cellular and rodent models have reported improvements in cognitive impairment and a reversal of Alzheimer's-like pathology. The potential mechanisms for these effects are thought to involve the modulation of brain-derived neurotrophic factor (BDNF), a protein crucial for neuroplasticity. In the context of Huntington's disease, rosiglitazone treatment has been shown to prevent mitochondrial dysfunction in cells expressing the mutant huntingtin protein. nih.gov

Table 2: Overview of Preclinical Therapeutic Applications of Rosiglitazone
Therapeutic AreaPreclinical ModelKey FindingsReference
OncologyNon-small cell lung carcinoma cellsInhibition of cell proliferation via PPARγ-dependent and -independent pathways. aacrjournals.org
OncologyBladder cancer cell lines and animal modelsEnhances efficacy of NECTIN4 CAR T-cell therapy.
NeurodegenerationCellular and rodent models of Alzheimer's diseaseImproved cognitive function and reversal of AD-like pathology.
NeurodegenerationMutant huntingtin-expressing cells (Huntington's disease model)Prevention of mitochondrial dysfunction. nih.gov

Development of Advanced Experimental Models for Rosiglitazone Research

To further elucidate the complex mechanisms of rosiglitazone and explore its therapeutic potential, the development of more sophisticated and physiologically relevant experimental models is crucial. Traditional two-dimensional (2D) cell cultures have limitations in recapitulating the intricate cellular interactions and microenvironments of living tissues. youtube.comphysiology.org

The use of genetically engineered mouse models has already provided valuable insights. For instance, the Akita mouse, a model of genetic diabetes, has been used to study the effects of rosiglitazone on adiposity and cardiac function, suggesting its suitability for testing the safety of anti-diabetic drugs. nih.gov Similarly, mice with a fat-specific knockout of PGC-1α (PGC-1α-FAT-KO) have been instrumental in demonstrating that rosiglitazone-induced mitochondrial biogenesis in white adipose tissue can occur independently of this key regulator. plos.org

The progression towards three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a significant leap forward in mimicking human physiology in vitro. mdpi.comnih.govfrontiersin.org These models can better replicate the complex architecture, cell-cell interactions, and nutrient gradients of native tissues, making them more predictive of in vivo drug responses. mdpi.com While specific organoid models developed exclusively for rosiglitazone research are not yet widely reported, the application of existing organoid technology, such as liver or pancreatic organoids, could provide a powerful platform to study its tissue-specific effects and off-target toxicities with greater accuracy. researchgate.netnih.govsciltp.com The integration of microfluidic devices with these 3D models, creating "organ-on-a-chip" systems, could further enhance their predictive value for preclinical studies of rosiglitazone. mdpi.com

Application of Systems Biology and Omics Approaches in Rosiglitazone Studies

Systems biology, through the application of high-throughput "omics" technologies, provides a holistic approach to understanding the global molecular changes induced by rosiglitazone. These methodologies, including transcriptomics, proteomics, and metabolomics, allow for a comprehensive mapping of the drug's effects on cellular networks and pathways. acs.org

Transcriptomic analyses, such as microarray and RNA sequencing, have been employed to study the effects of rosiglitazone on gene expression in various tissues. For example, global run-on sequencing (GRO-seq) has been used to directly measure the rates of adipocyte transcription in response to rosiglitazone, revealing rapid and widespread changes in gene expression. nih.gov Such studies have helped to delineate both PPARγ-dependent and -independent transcriptional regulation. nih.gov In neonatal rat cardiomyocytes, transcriptome analysis has revealed that rosiglitazone exposure modulates genes involved in cardiovascular system development and extracellular matrix remodeling. nih.govhardimanlab.org

Proteomic studies complement transcriptomics by providing a snapshot of the proteins present in a cell or tissue at a given time. Integrative analyses combining transcriptomics, proteomics, and metabolomics have been conducted on the white adipose and liver tissues of insulin-resistant mice treated with rosiglitazone. acs.orgnih.gov These studies have identified key pathway alterations and molecular hubs, providing a more complete picture of the drug's mechanism of action. acs.orgnih.gov

Metabolomic profiling offers insights into the downstream functional consequences of altered gene and protein expression by measuring the levels of small molecule metabolites. metabolomicsworkbench.org Such analyses can reveal shifts in metabolic pathways, such as fatty acid oxidation and glucose metabolism, in response to rosiglitazone treatment. metabolomicsworkbench.org By integrating these multi-omics datasets, researchers can construct detailed models of rosiglitazone's action, leading to a more nuanced understanding of its therapeutic effects and potential side effects.

Table 3: Application of Omics Technologies in Rosiglitazone Research
Omics ApproachModel/SystemKey InsightsReference
Transcriptomics (GRO-seq)AdipocytesRevealed rapid and direct effects on gene transcription, distinguishing between PPARγ-dependent and -independent regulation. nih.gov
Transcriptomics (RNA-seq)Neonatal rat ventricular myocytesIdentified modulation of genes involved in cardiovascular development and extracellular matrix remodeling. nih.govhardimanlab.org
Integrated Multi-Omics (Transcriptomics, Proteomics, Metabolomics)White adipose and liver tissue from insulin-resistant miceProvided a holistic view of molecular mechanisms and identified key pathway alterations in response to treatment. acs.orgnih.gov
MetabolomicsHuman adipose tissueCharacterized metabolic changes, including effects on mitochondrial and peroxisomal fatty acid oxidation pathways. metabolomicsworkbench.org

Q & A

Q. What are the primary molecular targets of rosiglitazone tartrate, and how do they influence insulin sensitivity?

this compound acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, modulating gene expression involved in glucose and lipid metabolism. Methodologically, researchers can validate PPAR-γ activation via in vitro luciferase reporter assays or gene knockout models. In aging mice, low-dose rosiglitazone improved insulin sensitivity and induced "browning" of white adipose tissue (iWAT), as evidenced by upregulated thermogenic markers (e.g., UCP1) and reduced inflammation .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetics in preclinical models?

Pharmacokinetic studies should follow International Council for Harmonisation (ICH) guidelines. Key steps include:

  • Administering rosiglitazone via oral gavage or intraperitoneal injection.
  • Collecting plasma/tissue samples at timed intervals.
  • Quantifying drug concentration using validated HPLC or LC-MS/MS methods with calibration curves (e.g., linearity range: 10–1000 ng/mL).
  • Calculating parameters like Cmax, Tmax, and AUC using non-compartmental analysis (NCA) software .

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during in vivo studies?

  • Source compounds from certified suppliers (e.g., pharmacopeial-grade reagents).
  • Conduct pre-study characterization via FTIR, NMR, and HPLC to confirm purity (>98%) and consistency.
  • Include a vehicle control group to isolate formulation effects .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize analytical methods for this compound quantification in complex matrices?

Apply Box-Behnken experimental design to identify critical method parameters (e.g., mobile phase pH, column temperature). For example, a QbD-based RP-HPLC method for evogliptin tartrate optimized resolution and robustness by testing three factors (flow rate, gradient time, buffer concentration) at three levels. Use ANOVA to assess significance (p < 0.05) and generate response surface models .

Q. What experimental strategies resolve contradictions in this compound’s reported effects on cardiac risk factors?

  • Conduct systematic reviews/meta-analyses with strict inclusion criteria (e.g., randomized controlled trials only).
  • Perform subgroup analyses by dosage, patient demographics, and comorbidities.
  • Validate findings using in vitro cardiac toxicity assays (e.g., hERG channel inhibition) and in vivo echocardiography .

Q. How should researchers design longitudinal studies to evaluate this compound’s anti-aging effects without confounding metabolic variables?

  • Use aged murine models (e.g., C57BL/6J mice ≥18 months) with littermate controls.
  • Monitor biomarkers of aging (e.g., senescence-associated β-galactosidase, IL-6 levels).
  • Pair metabolomic profiling (via LC-MS) with tissue-specific RNA-seq to disentangle metabolic vs. aging pathways .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism.
  • Report EC50/IC50 values with 95% confidence intervals.
  • Apply multiple comparison corrections (e.g., Bonferroni) for multi-dose experiments .

Q. How can researchers ensure reproducibility when replicating this compound’s effects on adipose tissue browning?

  • Standardize environmental conditions (e.g., housing temperature: 22°C ± 1°C).
  • Use immunohistochemistry to quantify UCP1+ adipocytes across tissue sections.
  • Deposit raw data and protocols in public repositories (e.g., Figshare) per FAIR principles .

Data Presentation Guidelines

  • Tables : Use Roman numerals for table labels (e.g., Table I) and include footnotes for abbreviations. Ensure self-explanatory titles (e.g., "Table II: Pharmacokinetic Parameters of this compound in Murine Plasma") .
  • Figures : Label gene expression heatmaps with dendrograms to illustrate clustering patterns. Provide high-resolution TIFF/PDF files (≥300 dpi) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.